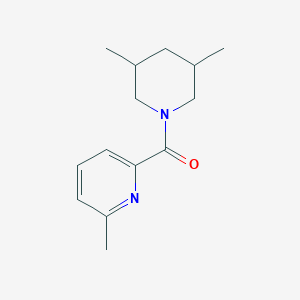
(3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is a synthetic compound that is widely used in scientific research. It is a member of the piperidine family of compounds and has a wide range of applications in various fields of research.
Mécanisme D'action
The mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is not fully understood. However, it is believed to act as a modulator of certain biological processes by binding to specific receptors or enzymes. This binding can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects:
(3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to have antioxidant properties and to modulate the release of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is its versatility as a research tool. It can be used in a variety of applications, from organic synthesis to medicinal chemistry. Additionally, its relatively simple synthesis method and availability make it an attractive option for researchers.
However, there are also limitations to the use of (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its potential toxicity and side effects must be carefully considered when using it in laboratory experiments.
Orientations Futures
There are several potential future directions for research involving (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone. One area of interest is the development of new drugs based on its structure. Researchers are also investigating its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a research tool in other scientific fields.
In conclusion, (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is a versatile compound with a wide range of scientific research applications. Its synthesis method is relatively simple, and it has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use in laboratory experiments, there are also many potential future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone involves a multistep process that begins with the reaction of 2-chloro-6-methylpyridine with 3,5-dimethylpiperidine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.
Applications De Recherche Scientifique
(3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. It is also used in medicinal chemistry research as a lead compound for the development of new drugs. Additionally, it has been used in the study of the structure and function of various biological systems.
Propriétés
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-7-11(2)9-16(8-10)14(17)13-6-4-5-12(3)15-13/h4-6,10-11H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUFALSKPWOLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

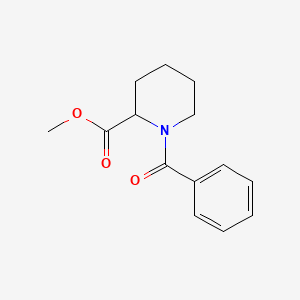


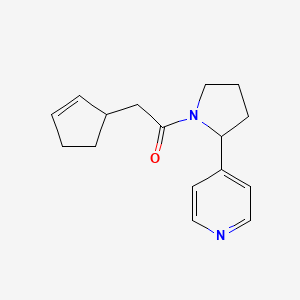
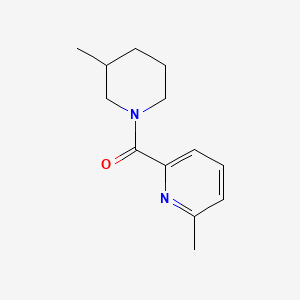
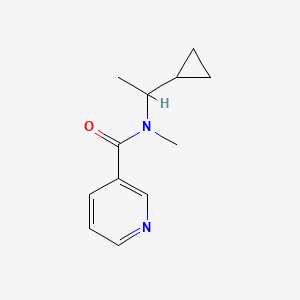
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylpropan-1-one](/img/structure/B7493601.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-thiophen-3-ylpropan-1-one](/img/structure/B7493602.png)

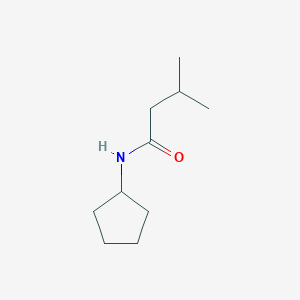
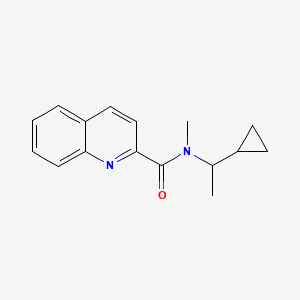
![2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7493627.png)
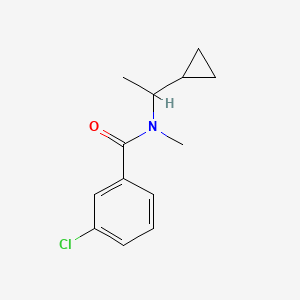
![3-(4-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7493645.png)